N-ethyl-L-leucinamide

Overview

Description

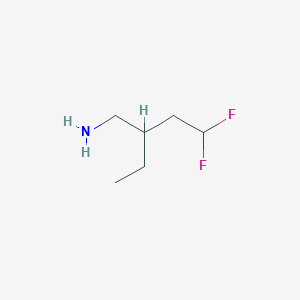

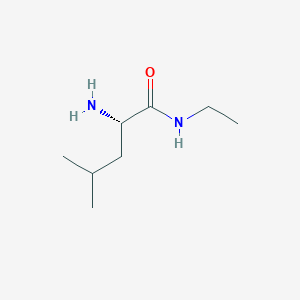

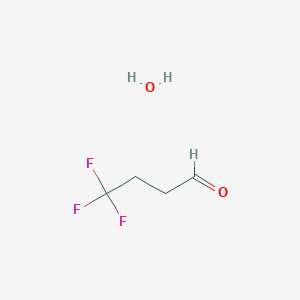

“N-ethyl-L-leucinamide” is a compound with the molecular formula C8H18N2O . It is a derivative of L-leucinamide , which is a compound with the linear formula (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Isomeric SMILES string: CCNC(=O)C@HC)N . This indicates that the compound has a chiral center .Scientific Research Applications

Transport Across the Blood-Brain Barrier

N-ethyl-L-leucinamide is implicated in studies examining the transport of compounds across the blood-brain barrier. A study revealed that ethylmercury-containing compounds, which share a similar structure to this compound, are actively transported across cellular membranes by the L (leucine-preferring)-amino acid transport system. This research enhances our understanding of how certain compounds, including those structurally related to this compound, can cross the blood-brain barrier, with potential implications for drug delivery systems and neuropharmacology (Kern et al., 2019).

Enzymatic Studies

This compound is used as a substrate in the study of leucine aminopeptidase, an enzyme with significant biochemical importance. It is a preferred substrate due to its rapid hydrolysis by the enzyme and resistance to hydrolysis by other proteolytic enzymes. This use is crucial in the assay and study of leucine aminopeptidase during purification procedures (Delange & Smith, 1971).

Analytical Chemistry Applications

In analytical chemistry, this compound has been used as a reactant in the development of methods for determining various compounds in biological samples. For instance, a study developed a method for determining indoprofen enantiomers in blood plasma, utilizing this compound for rapid derivatization (Björkman, 1985).

Structural and Molecular Studies

Research has also explored the structural and molecular properties of this compound. For example, solid-state NMR, IR, and X-ray diffraction studies have been conducted to understand its structure and molecular dynamics. These studies provide insights into the molecular behavior of this compound, which can be vital for its application in various chemical and pharmaceutical processes (Wang et al., 1997).

Mechanism of Action

Target of Action

N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine, a process that forms this compound, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

This compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms this compound, reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

properties

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)